Lead benzoate monohydrate

Description

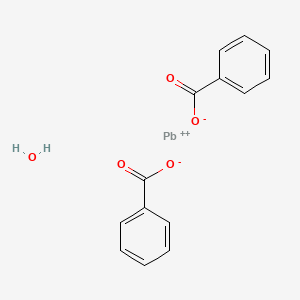

Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);dibenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.H2O.Pb/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKMGKLMDZLCKT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099801 | |

| Record name | Benzoic acid lead(2+) salt hydrate (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6080-57-5 | |

| Record name | Lead benzoate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid lead(2+) salt hydrate (2:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD BENZOATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C6RPE8Q9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for Lead(II) Benzoate (B1203000) Monohydrate

The formation of lead(II) benzoate monohydrate can be accomplished using various methodologies, primarily involving precipitation from solution by reacting a lead(II) source with a benzoate source.

Solution-Based Precipitation Techniques

Solution-based precipitation is a common and straightforward method for synthesizing lead benzoate compounds. This technique typically involves combining a solution of a soluble lead salt with a solution containing benzoate anions, leading to the precipitation of the less soluble lead benzoate product. The precise control of factors such as concentration, temperature, and pH is crucial for obtaining a pure product with desired crystalline properties.

Reactions Involving Lead Carbonate or Lead Acetate (B1210297) Precursors with Benzoic Acid Derivatives

A well-documented route to lead benzoate derivatives involves the reaction of lead(II) carbonate (PbCO₃) or lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O) with benzoic acid or its derivatives. mdpi.com

Using Lead Carbonate: In a typical synthesis, lead(II) carbonate powder is added to a solution of a benzoic acid derivative, such as piperonylic acid, in water. The mixture is heated to promote the reaction, during which the carbonate is displaced, and the lead benzoate derivative precipitates upon cooling. For instance, the reaction of PbCO₃ with piperonylic acid in boiling water yields [Pb(Pip)₂(H₂O)]n after filtration and cooling. mdpi.com

Using Lead Acetate: Lead(II) acetate is a frequently used precursor due to its solubility in various solvents. wikipedia.org The synthesis involves mixing a solution of lead(II) acetate with a solution of a benzoic acid derivative. The solvent choice is critical and can influence whether the acetate ligands are fully or partially substituted. For example, reacting lead(II) acetate trihydrate with 2-methoxybenzoic acid in dimethylsulfoxide (DMSO) at room temperature yields an anhydrous product, [Pb(2MeOBz)₂]n. mdpi.com This product can then be recrystallized from boiling water to yield the hydrated form, [Pb(2MeOBz)₂(H₂O)]n. mdpi.com

Reactions with Soluble Lead Compounds and Sodium Benzoate

Another effective precipitation method involves the reaction between a soluble lead salt, such as lead(II) nitrate, and a solution of sodium benzoate. chemicalbook.com This double displacement reaction takes advantage of the low solubility of lead(II) benzoate, which precipitates out of the aqueous solution upon mixing the reagents.

Hydrothermal and Solvothermal Synthesis Approaches

While hydrothermal and solvothermal methods are powerful techniques for synthesizing coordination polymers, their application specifically for lead(II) benzoate monohydrate is not extensively documented in the reviewed literature. These methods, which involve reactions in water or organic solvents at elevated temperatures and pressures, have been successfully used to create other lead(II) coordination compounds with complex structures. rsc.org However, for lead benzoate derivatives, synthesis is commonly achieved under atmospheric pressure. mdpi.com

Influence of Reaction Parameters on Synthesis and Product Formation

Reaction parameters, particularly the choice of solvent, have a profound impact on the synthesis of lead benzoate compounds, affecting everything from the composition of the final product to its structural dimensionality and physical properties.

Solvent Effects on Crystallization and Coordination Polymer Dimensionality

The solvent plays a multifaceted role in the synthesis of lead(II) benzoate coordination polymers. It not only facilitates the reaction by dissolving the precursors but can also be incorporated into the final crystal structure as a ligand. mdpi.com This incorporation directly influences the coordination environment of the lead(II) ion and, consequently, the dimensionality of the resulting polymer. mdpi.com

For instance, the reaction between lead(II) acetate and piperonylic acid yields different products depending on the solvent used. In water, both acetate ligands are replaced, and a water molecule coordinates to the lead center, forming the hydrated polymer [Pb(Pip)₂(H₂O)]n. mdpi.com In contrast, when the reaction is conducted in methanol (B129727), a mixed-ligand complex, [Pb(Ac)(Pip)(MeOH)]n, is formed where both acetate and methanol are part of the structure. mdpi.com

The dimensionality of the coordination polymer can also be altered by the solvent. Anhydrous compounds synthesized in organic solvents like DMSO may exhibit a certain dimensionality, which can change upon recrystallization from water. The inclusion of water molecules (aqua ligands) can lead to structures with reduced dimensionality. mdpi.com For example, a switch from a one-dimensional to a two-dimensional coordination polymer was observed when methanol ligands were exchanged for an aqua ligand in a related lead(II) carboxylate complex. mdpi.com Furthermore, the presence of these coordinated water molecules has been linked to the emergence of properties like photoluminescence in the solid state, a feature absent in their anhydrous counterparts prepared in organic solvents. mdpi.com

The table below summarizes the effect of different solvents on the synthesis of lead(II) benzoate derivatives.

| Lead Precursor | Benzoic Acid Derivative | Solvent | Resulting Compound | Key Structural Feature |

|---|---|---|---|---|

| Lead(II) acetate trihydrate | 2-Methoxybenzoic acid | DMSO | [Pb(2MeOBz)₂]n | Anhydrous polymer |

| [Pb(2MeOBz)₂]n | (Recrystallization) | Water | [Pb(2MeOBz)₂(H₂O)]n | Hydrated 1D polymer; Luminescent |

| Lead(II) carbonate | Piperonylic acid | Water | [Pb(Pip)₂(H₂O)]n | Hydrated polymer |

| Lead(II) acetate trihydrate | Piperonylic acid | Methanol | [Pb(Ac)(Pip)(MeOH)]n | Mixed acetate-piperonylate-methanol complex |

Ligand Substitution and Stoichiometry Effects

In the synthesis of lead(II) benzoate complexes, ligand substitution and the stoichiometric ratio of reactants are critical factors that dictate the final product's structure and dimensionality. The coordination sphere of the lead(II) ion is highly flexible, and the nature of the solvent, as well as the substituents on the benzoate ligand, can lead to different coordination polymers. mdpi.com

Furthermore, the structure of lead(II) benzoate complexes is sensitive to minor modifications on the benzoate ligand itself. While [Pb(benzoate)2(H2O)] forms a 2D coordination polymer, introducing a methyl group to the benzoate ligand, as in [Pb(2-methylbenzoate)2(H2O)] or [Pb(3-methylbenzoate)2(H2O)], results in a 1D coordination polymer. mdpi.com The exchange of solvent molecules coordinated to the metal center can also alter the dimensionality of the polymer; for example, replacing two methanol molecules in [Pb(2-methoxybenzoate)2(MeOH)2] with a single water molecule leads to a structural change from a 1D to a 2D coordination polymer. mdpi.com

| Metal Source | Ligand Precursor | Solvent | Reaction Temperature | Product | Acetate Ligand Substitution |

|---|---|---|---|---|---|

| Lead(II) acetate | Piperonylic acid | Water | Boiling | [Pb(Pip)2(H2O)]n | Complete |

| Lead(II) acetate | Piperonylic acid | Methanol | Room Temperature | [Pb(Ac)(Pip)2(MeOH)]n | Partial |

Temperature and pH Control in Synthetic Pathways

Temperature is a significant parameter in the synthesis of lead benzoate monohydrate and its derivatives, primarily influencing reaction rates and the solubility of precursors. mdpi.com Some synthetic routes are successfully carried out at room temperature, particularly when using organic solvents like DMSO or methanol where the precursors are readily soluble. mdpi.comresearchgate.net For example, the formation of [Pb(2MeOBz)2]n and the mixed-ligand complex [Pb(Ac)(Pip)2(MeOH)]n occurs at ambient temperature. mdpi.com

In contrast, other synthetic pathways require elevated temperatures. Reactions conducted in water, or recrystallization processes, often need heating to boiling to facilitate the dissolution of the reactants or precursor complexes. mdpi.comresearchgate.net The synthesis of [Pb(Pip)2(H2O)]n from lead(II) carbonate and piperonylic acid in water, for instance, involves boiling the reaction mixture for an hour. mdpi.com Similarly, obtaining crystalline [Pb(2MeOBz)2(H2O)]n involves the recrystallization of a precursor complex in boiling water. mdpi.com

While specific pH values are not always reported, pH control is implicitly crucial as the formation of the benzoate ligand requires the deprotonation of benzoic acid. mdpi.com The choice of the lead source can influence the reaction's pH environment. Using a basic salt like lead(II) carbonate (PbCO3) will create different pH conditions compared to using lead(II) acetate, affecting the deprotonation equilibrium of the carboxylic acid and consequently the formation of the lead benzoate complex. mdpi.com The preparation of lead benzoate can be achieved by adding benzoic acid to a slurry of litharge (PbO) or by reacting sodium benzoate with a soluble lead salt, methods which inherently operate under different pH regimes. chemicalbook.com

| Compound | Solvent | Temperature Condition | Process |

|---|---|---|---|

| [Pb(2MeOBz)2]n | DMSO | Room Temperature | Synthesis |

| [Pb(2MeOBz)2(H2O)]n | Water | Boiling | Recrystallization |

| [Pb(Pip)2(H2O)]n | Water | Boiling | Synthesis |

| [Pb(Ac)(Pip)2(MeOH)]n | Methanol | Room Temperature | Synthesis |

Mechanistic Insights into Coordination Bond Formation

Role of Lead(II) Acetate Trihydrate as a Metal Source

Lead(II) acetate trihydrate, Pb(CH3COO)2·3H2O, is a commonly used and versatile metal source for the synthesis of this compound and related coordination polymers. mdpi.comchemimpex.com It is a white, crystalline solid that is soluble in water, which facilitates its use in aqueous reaction media. wikipedia.orgceramic-glazes.com In the synthesis process, the Pb(II) ion from the dissolved lead acetate acts as the metal center, to which the benzoate ligands coordinate. mdpi.com

The acetate ions initially present in the coordination sphere of the lead can be partially or fully substituted by the incoming benzoate ligands, depending on the reaction conditions. mdpi.com This makes lead(II) acetate a convenient precursor, as the acetate groups can function as leaving groups. chemimpex.com For example, in the synthesis of various lead(II) benzoate derivatives, Pb(Ac)2·3H2O is reacted directly with different benzoic acids in solvents like DMSO or methanol. mdpi.com The extent of acetate substitution is influenced by factors such as the solvent and temperature, as seen in the formation of either a fully substituted piperonylate complex in water or a mixed acetate-piperonylate complex in methanol. mdpi.comresearchgate.net The crystal structure of the trihydrate features a nine-coordinate Pb(II) ion, which forms a 1D coordination polymer, highlighting the structural versatility of lead(II) complexes. wikipedia.org

Deprotonation Mechanisms of Benzoic Acid Ligands

The formation of the coordination bond between the lead(II) ion and the benzoate ligand is predicated on the deprotonation of the benzoic acid precursor. mdpi.com The carboxylic acid group (-COOH) of benzoic acid must lose its acidic proton to form the carboxylate anion (-COO⁻), which then acts as the ligand, donating its oxygen atoms to coordinate with the Pb(II) center. mdpi.com This deprotonation is a fundamental step in the reaction mechanism.

Spectroscopic evidence, particularly from ATR-FTIR spectroscopy, confirms this deprotonation process. In the infrared spectra of the resulting lead benzoate complexes, the strong absorption band characteristic of the C=O stretch in the free carboxylic acid group (typically found around 1670–1700 cm⁻¹) disappears. mdpi.com Concurrently, new bands appear in the 1600–1434 cm⁻¹ region, which are assigned to the symmetric and asymmetric stretching vibrations of the coordinated carboxylate group. mdpi.com The presence of multiple carboxylate bands in this region often indicates that the carboxylate group may be coordinating to the lead(II) ion in various modes (e.g., monodentate, chelating, or bridging). mdpi.com

The deprotonation can be facilitated by the reaction conditions, such as the basicity of the solvent or the presence of a basic lead salt like lead(II) carbonate. mdpi.com Even in neutral conditions, the coordination of the carboxylate to the oxophilic Pb(II) cation provides a thermodynamic driving force for the deprotonation of the benzoic acid. mdpi.com Studies on the interaction of benzoic acid with model membrane systems further show that the protonation state significantly alters its interactions, with the deprotonated benzoate form interacting differently at interfaces compared to the protonated acid form. nih.gov

Advanced Structural Elucidation and Characterization

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of lead benzoate (B1203000) monohydrate, with the chemical formula [Pb(C₇H₅O₂)₂(H₂O)]n, has successfully elucidated its detailed solid-state structure. nih.govnih.gov The compound crystallizes in the monoclinic system, and the determined unit cell parameters provide a foundational fingerprint of its crystal lattice. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | [Pb(C₇H₅O₂)₂(H₂O)] |

| Formula Weight | 467.43 |

| Crystal System | Monoclinic |

| a (Å) | 15.4118 (12) |

| b (Å) | 7.5122 (6) |

| c (Å) | 11.4856 (9) |

| β (°) | 91.2930 (10) |

| Volume (ų) | 1329.42 (18) |

| Z | 4 |

The coordination geometry around the central Pb(II) ion is a critical aspect of its structure. In lead benzoate monohydrate, the lead center exhibits a hemidirected coordination geometry, which is characteristic of lead(II) complexes due to the stereochemical activity of its 6s² lone pair of electrons. mdpi.com This lone pair occupies a significant volume in the coordination sphere, causing the covalent bonds to be concentrated on one hemisphere. This arrangement results in a distorted coordination environment. The measured Pb-O bond distances within the primary coordination sphere fall within the range of 2.494 (4) Å to 2.735 (4) Å. nih.govnih.gov

The benzoate ligands demonstrate versatility in their coordination to the lead(II) centers. The structural analysis reveals that the carboxylate groups of the benzoate anions engage in multiple binding modes simultaneously. Each Pb(II) ion is chelated by the two oxygen atoms of a carboxylate group from one benzoate ligand, thus functioning in a bidentate chelating mode. nih.govnih.gov Furthermore, oxygen atoms from the carboxylate groups of other benzoate ligands bridge adjacent lead centers, creating a polymeric network. nih.gov This bridging action is fundamental to the formation of the extended structure of the compound.

The lead(II) ion in this compound is heptacoordinated, meaning it is directly bonded to seven oxygen atoms. nih.gov Six of these oxygen atoms are from the carboxylate groups of the benzoate ligands, and one is from a coordinated water molecule. The resulting coordination polyhedron can be described as a distorted pentagonal-bipyramidal geometry. nih.govnih.gov This geometry accommodates the seven coordinating oxygen atoms and the spatially demanding lone pair of electrons on the lead(II) ion.

The bridging nature of both the benzoate ligands and the coordinated water molecules leads to the formation of a coordination polymer. nih.gov While some studies classify [Pb(benzoate)₂(H₂O)] as having a 2D coordination polymer (CP) structure, detailed analysis shows that these 2D layers are further interconnected. nih.govmdpi.com The lead atoms are bridged by both the carboxylate oxygen atoms and the oxygen atom of the water molecule. This intricate network of covalent and coordinate bonds extends infinitely, ultimately forming a stable, three-dimensional supramolecular structure. nih.govnih.gov

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| O1W-H1WA···O4ⁱ | 0.85 | 2.00 | 2.819 (6) | 161 |

| O1W-H1WB···O2ⁱⁱ | 0.85 | 1.97 | 2.801 (6) | 166 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the characterization of crystalline materials. It provides detailed information about the atomic arrangement within the crystal lattice, enabling phase identification, purity assessment, and the investigation of polymorphic and hydrate-anhydrate transformations.

The PXRD pattern of a crystalline solid is a unique fingerprint, determined by its crystal structure. For this compound, PXRD is the primary method for confirming its phase identity and assessing the purity of a synthesized sample. The positions (in degrees 2θ) and relative intensities of the diffraction peaks are compared against a reference pattern, which can be simulated from single-crystal X-ray diffraction data or obtained from crystallographic databases.

A typical PXRD analysis for phase identification and purity assessment would involve the following steps:

Data Acquisition: The powdered sample of this compound is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).

Peak Analysis: The resulting diffractogram is analyzed to identify the angular positions and intensities of the diffraction peaks.

Phase Matching: The experimental pattern is compared with reference patterns. The absence of peaks attributable to starting materials (e.g., lead oxide, benzoic acid) or other crystalline impurities confirms the purity of the sample.

The table below presents a hypothetical set of significant PXRD peaks for a crystalline lead carboxylate monohydrate, illustrating the type of data used for phase identification.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 12.2 | 7.25 | 45 |

| 17.0 | 5.21 | 80 |

| 24.5 | 3.63 | 60 |

| 25.8 | 3.45 | 35 |

| 29.1 | 3.07 | 50 |

This table is representative and based on typical data for lead carboxylate hydrates. Actual values for this compound may vary.

Polymorphism, the ability of a compound to exist in more than one crystalline form, and the transformation between hydrated and anhydrous states are critical aspects of solid-state chemistry. PXRD is a powerful tool for studying these phenomena in this compound.

Different polymorphs or hydrate (B1144303) states will exhibit distinct PXRD patterns due to their different crystal lattices. By monitoring the PXRD pattern under varying conditions of temperature and humidity, one can observe phase transitions. For example, the transformation of this compound to its anhydrous form upon heating can be tracked by the disappearance of the characteristic peaks of the monohydrate and the emergence of a new set of peaks corresponding to the anhydrous crystal structure.

Studies on other crystalline hydrates have demonstrated that dehydration can lead to the formation of a new crystalline anhydrous phase or an amorphous solid. acs.org The temperature and kinetics of such transformations can be investigated using temperature-controlled PXRD. Similarly, the conversion of an anhydrous form to a hydrate in the presence of moisture can be monitored. The stability of different forms under various environmental conditions is crucial for material handling and storage.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical bonding, functional groups, and electronic structure of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for analyzing the coordination of the benzoate ligand to the lead(II) ion. The deprotonation of the carboxylic acid group of benzoic acid and its subsequent coordination to the metal center result in significant changes in the infrared spectrum.

The most notable change is the disappearance of the strong absorption band corresponding to the C=O stretching vibration of the free carboxylic acid, typically found in the region of 1680–1710 cm⁻¹. In its place, two new characteristic bands appear, which are due to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = νas - νs) provide insights into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging).

Furthermore, the presence of a coordinated water molecule in this compound gives rise to characteristic absorption bands in the high-frequency region of the spectrum (typically 3200–3600 cm⁻¹), corresponding to the O-H stretching vibrations. A broad band in this region is indicative of hydrogen bonding involving the water molecule.

The table below summarizes the expected key FTIR absorption bands for this compound, based on data from related lead(II) benzoate complexes. researchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~3400 (broad) | ν(O-H) | Stretching vibration of the coordinated water molecule, indicating hydrogen bonding. |

| ~1600 | Aromatic ν(C=C) | Stretching vibrations of the aromatic ring of the benzoate ligand. |

| ~1550 | νas(COO⁻) | Asymmetric stretching vibration of the coordinated carboxylate group. |

| ~1400 | νs(COO⁻) | Symmetric stretching vibration of the coordinated carboxylate group. |

| < 600 | ν(Pb-O) | Stretching vibrations of the lead-oxygen bonds. |

Raman spectroscopy is a complementary vibrational spectroscopy technique that can provide additional structural information. While specific Raman data for this compound is not widely reported, studies on related lead compounds, such as lead acetates and carbonates, demonstrate its utility. Raman spectra can be particularly sensitive to the vibrations of the Pb-O bonds and the deformations of the carboxylate group, offering further details on the coordination environment. The symmetric vibrations of non-polar bonds often produce strong Raman signals, which can be weak in the FTIR spectrum. For this compound, Raman spectroscopy could potentially be used to further probe the Pb-O coordination and the structure of the benzoate ligand within the crystal lattice.

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the UV spectrum is expected to be dominated by absorptions arising from π → π* transitions within the aromatic ring of the benzoate ligand. These transitions typically occur in the ultraviolet region, with absorption maxima similar to those of sodium benzoate in aqueous solution, which shows a characteristic peak around 225 nm. The coordination to the lead(II) ion, which has a d¹⁰ electronic configuration, is not expected to result in d-d electronic transitions in the visible region. However, ligand-to-metal charge transfer (LMCT) transitions are possible and may appear in the UV region. The position and intensity of these absorption bands can be sensitive to the coordination environment around the lead(II) ion. Studies on the spectrophotometric determination of lead using benzoate-containing ligands have shown the formation of complexes with distinct UV-Visible absorption characteristics. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For organometallic compounds like this compound, solid-state NMR could provide valuable insights into the local environment of the lead and carbon atoms.

Specifically, 207Pb NMR spectroscopy would be instrumental in characterizing the coordination environment around the lead(II) ion. The chemical shift in 207Pb NMR is highly sensitive to the nature of the ligands and the geometry of the lead center. huji.ac.ilresearchgate.net Studies on other lead carboxylates have shown that 207Pb chemical shifts can vary over a wide range, providing a sensitive probe of the metal's local structure. nih.govnih.gov

13C solid-state NMR would complement this by providing information about the benzoate ligand, including the different carbon environments within the molecule. This could help in understanding the interaction between the carboxylate group and the lead ion.

Due to the lack of specific experimental data for this compound, a representative data table cannot be generated at this time.

Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the thermal stability, decomposition pathways, and phase transitions of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly relevant for studying hydrated salts like this compound. mt.comlabmanager.com

Thermogravimetric Analysis (TGA) for Dehydration and Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show distinct mass loss steps corresponding to dehydration and subsequent decomposition.

The initial weight loss would correspond to the removal of the water molecule of hydration. The temperature range and the percentage of mass loss in this step would confirm the presence of a single water molecule per formula unit.

Following dehydration, further heating would lead to the decomposition of the anhydrous lead benzoate. The decomposition pathway of metal carboxylates can be complex, often proceeding through intermediate species to the final metal oxide. dtic.milresearchgate.net The TGA curve would reveal the temperature ranges at which these decomposition events occur and the corresponding mass losses, providing crucial information about the stoichiometry of the decomposition reactions.

Without specific experimental TGA data for this compound, a detailed data table of decomposition steps cannot be provided.

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Events and Phase Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A DSC curve for this compound would show endothermic and exothermic peaks corresponding to various physical and chemical changes.

The dehydration process is an endothermic event, and a corresponding peak would be observed in the DSC thermogram, correlating with the mass loss seen in the TGA. The enthalpy change associated with this peak would quantify the energy required for dehydration.

The decomposition of the anhydrous salt would likely involve a series of endothermic and/or exothermic events, corresponding to bond breaking and formation. These peaks on the DSC curve, when correlated with the TGA data, would provide a more complete picture of the thermal decomposition mechanism. mt.comlabmanager.com DSC can also detect phase transitions, such as melting or solid-solid transitions, which are not associated with a change in mass.

In the absence of specific DSC thermograms for this compound, a data table of endothermic and exothermic events cannot be generated.

Theoretical and Computational Chemistry Studies of Lead Benzoate Monohydrate

Computational chemistry provides powerful tools to investigate the structural, electronic, and spectroscopic properties of lead benzoate (B1203000) monohydrate at an atomic level. These theoretical approaches complement experimental findings, offering insights into the underlying forces that govern its behavior.

Coordination Chemistry and Supramolecular Assembly

Influence of Benzoate (B1203000) Derivative Substituents on Lead(II) Coordination

The coordination of lead(II) is so flexible that even minor changes, such as the introduction of a methyl group, can lead to substantial structural alterations. For instance, while lead(II) benzoate monohydrate, [Pb(benzoate)₂(H₂O)], forms a two-dimensional (2D) coordination polymer, the corresponding 2-methylbenzoate (B1238997) and 3-methylbenzoate (B1238549) analogues, [Pb(2-methylbenzoate)₂(H₂O)] and [Pb(3-methylbenzoate)₂(H₂O)], adopt one-dimensional (1D) structures. mdpi.com This highlights the subtle interplay between substituent position and the resulting supramolecular assembly.

Substituents capable of coordinating to the metal center, such as amino or sulfonate groups, are expected to have a more pronounced influence on the coordination environment. mdpi.com Similarly, ether-type oxygen atoms, like those in dioxolanes, can also participate in weak interactions that guide the final structure. mdpi.com The oxophilic nature of the Pb(II) cation makes it highly receptive to coordination by the oxygen atoms of the carboxylate group, which can adopt various coordination modes, from monodentate to bridging between multiple metal centers. mdpi.com This versatility, combined with the flexible coordination geometry of lead(II), makes the structural prediction of substituted lead benzoate complexes a significant challenge. mdpi.com

Formation of Coordination Polymers and Metal-Organic Frameworks

Lead(II) benzoate and its derivatives readily form coordination polymers (CPs), which are extended networks of metal ions linked by organic ligands. rsc.org These materials, also known as metal-organic frameworks (MOFs), can exhibit one-, two-, or three-dimensional structures. The dimensionality of the resulting framework is a direct consequence of the coordination preferences of the lead(II) ion and the bridging capabilities of the benzoate ligand.

The formation of these extended structures is a hallmark of lead(II) carboxylate chemistry. The ability of the benzoate ligand to bridge lead centers, coupled with the potential for high coordination numbers for Pb(II), facilitates the construction of robust polymeric networks. mdpi.commdpi.com For example, the structure of [Pb(benzoate)₂(H₂O)] is a 2D coordination polymer. mdpi.com The specific connectivity and topology of these polymers can be tuned by altering reaction conditions, such as the solvent system and the nature of the substituents on the benzoate ligand. mdpi.com

The field of CPs and MOFs has grown significantly due to the potential to design materials with specific properties and applications, such as gas storage, catalysis, and sensing. rsc.orgnih.gov The regular and predictable arrangement of components in these frameworks allows for a degree of control over their structure and function at the molecular level. rsc.org

Role of Ancillary Ligands (e.g., water, DMSO, methanol (B129727), nicotinamide) in Structuring

Ancillary ligands, which are ligands other than the primary benzoate ligand, play a crucial role in determining the final structure of lead(II) benzoate complexes. These ligands, often solvent molecules like water, dimethyl sulfoxide (B87167) (DMSO), or methanol, can coordinate directly to the lead(II) center, influencing its coordination number and geometry, and participating in hydrogen bonding or other non-covalent interactions that direct the supramolecular assembly. mdpi.comresearchgate.net

The inclusion of a water molecule in the coordination sphere of lead(II) benzoate to form lead benzoate monohydrate, [Pb(benzoate)₂(H₂O)], is a prime example of the structure-directing role of ancillary ligands. The water molecule satisfies one of the coordination sites of the lead ion and can act as a hydrogen bond donor, linking adjacent polymeric chains or layers.

A study on lead(II) 2-methoxybenzoate (B1232891) complexes demonstrated that the exchange of two methanol molecules in [Pb(2-methoxybenzoate)₂(MeOH)₂] for a single water molecule in [Pb(2-methoxybenzoate)₂(H₂O)] resulted in a structural transformation from a 1D to a 2D coordination polymer. mdpi.com This illustrates the profound impact that even a small change in the ancillary ligand can have on the dimensionality of the resulting framework.

Similarly, in a series of lead(II) complexes with 3-aminopyrazine-2-carboxylic acid, the incorporation of solvent molecules such as DMF and methanol was observed, leading to the formation of complexes with varying dimensionalities, from dinuclear structures to 1D chains and 2D sheets. mdpi.com The presence of additional functional groups on ancillary ligands, such as the >NH and –OH groups, can introduce hydrogen bonding interactions that further guide the formation of 1D or 2D polymeric structures. researchgate.net

| Complex | Ancillary Ligand(s) | Resulting Structure | Reference |

|---|---|---|---|

| [Pb(benzoate)₂(H₂O)] | Water | 2D Coordination Polymer | mdpi.com |

| [Pb(2-methoxybenzoate)₂(H₂O)] | Water | 2D Coordination Polymer | mdpi.com |

| [Pb(2-methoxybenzoate)₂(MeOH)₂] | Methanol | 1D Coordination Polymer | mdpi.com |

| [Pb₂(1,4Bzdiox)₄(DMSO)]ₙ | DMSO | Coordination Polymer | mdpi.com |

| [Pb(Pip)₂(H₂O)]ₙ | Water | 1D Coordination Polymer | mdpi.com |

| [Pb(Ac)(Pip)₂(MeOH)]ₙ | Methanol | 1D Coordination Polymer with 2D supramolecular extension via tetrel bonds | mdpi.com |

Metal-Ligand Bonding Analysis and Electronic Structure

The bonding in lead(II) complexes is primarily governed by the interaction of the ligands with the lead(II) ion, which has an electronic configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s². nih.gov The valence electrons are in the 6s and 6p orbitals. The filled 6s orbital and the empty 6p orbitals are key to understanding the coordination and stereochemistry of lead(II) compounds. nih.gov

A significant feature of lead(II) chemistry is the stereochemical activity of the 6s² lone pair of electrons. This lone pair can be stereochemically active, occupying a distinct region in the coordination sphere and leading to a "hemidirected" geometry where the ligands are arranged on one side of the metal ion. mdpi.commdpi.com Alternatively, the lone pair can be stereochemically inactive, resulting in a "holodirected" geometry where the ligands are more symmetrically distributed around the lead center. mdpi.comwikipedia.org The degree of stereochemical activity of the lone pair is influenced by the nature of the ligands and the coordination number.

Quantum chemical studies have shown that the complexation of Pb(II) can be explained through the interaction of the 6s² electrons and the accepting 6p orbitals, with negligible involvement of the 5d or 6d orbitals. nih.gov The bonding is characterized by a significant electrostatic component, with covalent contributions from charge transfer between the ligand and the metal. nih.gov In the case of lead benzoate, the interaction involves the donation of electron density from the oxygen atoms of the carboxylate group to the lead(II) center.

The presence of a sharp band in the UV-Vis spectra of some lead(II) complexes in the region of 250–260 nm has been assigned to a charge transfer band. youtube.com This suggests the possibility of dπ-pπ bond formation between the lead atom, with its vacant d orbitals, and ligands containing nitrogen or oxygen donor atoms. youtube.com

Comparison with Other Divalent Metal Benzoate Complexes for Structural and Electronic Insights

Comparing the structures of lead(II) benzoate complexes with those of other divalent metal ions provides valuable insights into the unique features of lead(II) coordination chemistry. The large ionic radius of Pb(II) (around 1.2-1.4 Å) compared to many transition metal ions (e.g., Cu(II), Zn(II)) allows for higher coordination numbers and greater flexibility in coordination geometry. mdpi.com

For instance, while lead(II) acetate (B1210297) trihydrate features a nine-coordinate lead ion in a 1D coordination polymer, the corresponding anhydrous form is a 2D polymer. researchgate.net In contrast, divalent transition metal acetate complexes often exhibit different structural motifs.

The stereochemically active 6s² lone pair is a defining characteristic of lead(II) that is absent in most divalent transition metal ions. This lone pair is responsible for the often-observed hemidirected coordination geometries in lead complexes, a feature not typically seen in the coordination chemistry of ions like Zn(II) or Cu(II). mdpi.commdpi.com

The coordination of benzoate ligands to different metal centers can also vary. In a series of zinc(II) benzoate complexes, the benzoate ligand acted as a monodentate ligand in the presence of 4,4'-bipyridine, forming tetrahedral zinc centers in zigzag polymeric chains. nih.gov In copper(II) benzoate complexes, various coordination modes of the benzoate ligand have been observed, including monodentate, bidentate bridging, and chelating, often in the presence of diimine co-ligands. researchgate.net

Advanced Applications and Functional Properties Excluding Prohibited Elements

Exploration of Luminescent Properties in Solid State

The solid-state luminescent properties of lead(II) coordination polymers, including those with benzoate (B1203000) derivatives, have garnered interest. The luminescence in such compounds is often attributed to the fixed positioning of the metal centers and ligands in the solid state, a property that is lost in solution as the coordination sphere of the Pb(II) ion is disrupted by solvent molecules. mdpi.com For instance, certain lead(II) benzoate complexes exhibit moderate blue or greenish-yellow photoluminescence when viewed under ultraviolet light. mdpi.com

The presence of water molecules in the coordination sphere, as is the case in lead benzoate monohydrate, can significantly influence the crystal structure and, consequently, the luminescent properties. mdpi.com Studies on related lead(II) carboxylate complexes have shown that the coordination of aqua ligands can lead to changes in the dimensionality of the coordination polymer (e.g., from a 1D to a 2D network), which in turn affects the luminescent behavior. mdpi.com The emission spectra of these compounds can also display a dependence on the crystal orientation. mdpi.com While direct luminescent data for this compound is not extensively detailed, the behavior of analogous hydrated lead(II) benzoate derivatives suggests that it may possess noteworthy photoluminescent characteristics in the solid state.

Investigation of Nonlinear Optical (NLO) Material Potential

Metal-organic frameworks (MOFs), particularly those that crystallize in non-centrosymmetric space groups, are of significant interest for their potential as second-order nonlinear optical (NLO) materials. acs.orgrsc.org These materials are crucial for applications in photonic technologies. acs.org The modular nature of MOFs, constructed from metal ions and organic linkers, allows for a high degree of tunability of their electronic and optical properties. acs.orgrsc.org

Lead(II) ions, when combined with appropriate organic ligands, can form chiral frameworks that exhibit distinct NLO properties. acs.org For example, a 3D framework constructed from Pb(II) and isophthalate (B1238265) has been shown to be a potential NLO material. acs.org The transparency of such materials in the visible region of the electromagnetic spectrum is a key requirement for practical applications. acs.org While specific NLO studies on this compound are not widely reported, the broader research into lead-based MOFs suggests that if it crystallizes in a suitable non-centrosymmetric structure, it could be a candidate for NLO applications. acs.orgrsc.org The investigation of such properties would be a valuable avenue for future research.

Use as Precursors for Metal Chalcogenide Synthesis (e.g., PbS, PbSe)

Lead carboxylates are utilized as precursors in the synthesis of lead chalcogenide nanoparticles, such as lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe). ijesi.orgnih.gov The thermal decomposition of these lead compounds at elevated temperatures yields lead oxides or, in the presence of a suitable chalcogen source, the corresponding lead chalcogenide. dtic.mil For instance, the pyrolysis of organic lead compounds has been shown to produce lead oxide. dtic.mil

In the synthesis of PbS nanoparticles, a lead precursor is reacted with a sulfur source. ijesi.orgchalcogen.ro While specific protocols detailing the use of this compound are not prevalent, the general principle involves the decomposition of the lead salt to provide the lead ions necessary for nanoparticle formation. The choice of the carboxylate precursor can influence the reaction kinetics and the properties of the resulting nanoparticles. The controlled decomposition of this compound could potentially offer a route to the synthesis of PbS or PbSe nanomaterials with specific morphologies and sizes.

| Property | Description |

| Precursor Type | Lead Carboxylate |

| Target Material | Lead Sulfide (PbS), Lead Selenide (PbSe) |

| Synthesis Method | Thermal Decomposition |

| Potential Product | Nanoparticles |

Catalytic Applications (e.g., in polymerization, organic reactions)

Lead(II) complexes, including those with carboxylate ligands, have demonstrated catalytic activity in various organic reactions. rsc.orgrsc.org The Lewis acidic nature of the lead(II) center is often key to its catalytic function. rsc.org Research has shown that lead(II) complexes can act as heterogeneous catalysts for reactions such as the cyanosilylation of aldehydes. rsc.org In such cases, the solid catalyst can be recovered and reused multiple times without a significant loss of activity. rsc.org

The coordination environment of the lead(II) ion, which is influenced by the nature of the benzoate ligand and the presence of water molecules, can affect the catalytic performance. While specific studies on the catalytic use of this compound in polymerization are not extensively documented, lead compounds have historically been used in certain polymerization processes. The broader family of lead carboxylates has been explored for its catalytic potential in various organic transformations. rsc.org

Materials Science Applications (e.g., as additives, components in specialized materials)

Lead carboxylates have found applications in materials science, for example, as additives in polymers and as components in specialized materials like those used in the preservation of historical artifacts. In the context of polymer science, lead compounds have been used as stabilizers to prevent the degradation of polymers when exposed to heat and light. wikipedia.org Benzoate derivatives, in particular, can act as light stabilizers by scavenging free radicals, thus inhibiting oxidative degradation processes. specialchem.com

An interesting application of lead carboxylates is in the study of soap formation in traditional oil paintings, where they form from the reaction of lead-containing pigments with fatty acids in the oil binding medium. scispace.com Understanding the structure and properties of these lead soaps is crucial for the conservation of cultural heritage. The flexible coordination environment of the lead(II) ion allows for the formation of diverse supramolecular structures. researchgate.net

Corrosion Inhibition Mechanisms (historical or specific material science contexts)

The benzoate anion has been recognized for its role in corrosion inhibition, particularly for lead and its alloys. qu.edu.qaqu.edu.qa Studies on the effect of sodium benzoate on lead corrosion have shown that under certain conditions, it can have an inhibitory effect. qu.edu.qaqu.edu.qa The mechanism of inhibition is believed to involve the adsorption of benzoate anions onto the lead surface, forming a protective layer that hinders the corrosion process.

The effectiveness of benzoate as a corrosion inhibitor can be influenced by factors such as temperature and the composition of the corrosive medium. qu.edu.qaqu.edu.qa For instance, in some alkaline solutions, sodium benzoate has been observed to promote lead corrosion at room temperature but inhibit it at higher temperatures. qu.edu.qaqu.edu.qa This suggests a complex interplay between the benzoate ions, the lead surface, and the surrounding environment. The formation of a stable lead benzoate complex on the surface is a plausible mechanism for the observed corrosion protection.

| Inhibitor | Metal | Conditions | Effect |

| Sodium Benzoate | Lead | 0.1 M NaOH, T > 25°C | Inhibition |

| Sodium Benzoate | Lead | 0.1 M NaOH, 25°C | Promotion |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Green Chemistry Principles

The future of chemical synthesis lies in the adoption of environmentally benign processes. For lead(II) benzoate (B1203000) monohydrate, this involves moving away from traditional methods that may use hazardous solvents or produce significant waste. Green chemistry offers a framework for developing cleaner, more efficient synthetic protocols.

Key research directions include:

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. The synthesis of related lead-carboxylate complexes has been demonstrated in aqueous media, for instance, by reacting lead carbonate with the corresponding carboxylic acid in boiling water. mdpi.com This approach eliminates the need for volatile organic solvents, reducing environmental impact and operational hazards.

Solvent-Free Reactions: Solid-state reactions or mechanochemical methods present another green alternative. These techniques involve grinding solid reactants together, often with minimal or no solvent, thereby drastically reducing waste.

Microwave-Assisted Synthesis: This method can significantly accelerate reaction times and improve energy efficiency compared to conventional heating. Applying microwave irradiation to the synthesis of lead benzoate monohydrate could lead to faster production and potentially novel crystalline phases.

Catalytic Routes: The use of catalysts can enable reactions under milder conditions and with higher atom economy. mdpi.com Research into catalytic systems for the formation of lead benzoate could lead to more sustainable production methods. For example, selenium-catalyzed oxidation of benzaldehyde (B42025) to benzoic acid in water represents a green route to the precursor. mdpi.com

Adopting these principles can lead to synthetic processes that are not only more environmentally friendly but also potentially more cost-effective and scalable.

Exploration of Nanostructured Forms of Lead(II) Benzoate Monohydrate

The transition from bulk materials to nanostructured forms can unlock a host of new and enhanced properties due to increased surface-area-to-volume ratios and quantum confinement effects. novapublishers.com The exploration of nano-lead(II) benzoate monohydrate is a burgeoning field with significant potential.

Emerging research avenues in this area include:

Synthesis of Nanoparticles: Green synthesis methods, similar to those used for producing lead oxide (PbO) nanoparticles from plant extracts, could be adapted for lead benzoate. nih.gov Other methods like sonochemical synthesis, which uses ultrasonic irradiation, have been successfully employed to create nano-sheets of lead(II) coordination polymers and could be a viable route for producing nanostructured lead benzoate. nih.gov

Characterization of Nanomaterials: A thorough investigation of the structural, morphological, and electronic properties of these nanoparticles will be crucial. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) will be essential to understand their size, shape, and crystallinity. nih.gov

Unique Properties and Applications: Nanostructured lead benzoate may exhibit enhanced catalytic activity, improved performance in sensor applications, or novel optical and electronic properties. These unique characteristics could open doors to applications in fields ranging from catalysis to advanced electronics. novapublishers.com For instance, nano-lead compounds have been investigated as precursors for creating other nanomaterials like PbO nanoparticles. nih.gov

Advanced Computational Studies for Predictive Material Design

Computational chemistry provides powerful tools for understanding and predicting the properties of materials at the atomic level, thereby guiding experimental efforts and accelerating the discovery of new functional materials. researchgate.net

For lead(II) benzoate monohydrate, advanced computational studies can offer profound insights:

Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic structure, bonding characteristics, and vibrational spectra of this compound. These theoretical predictions can help interpret experimental data and understand the influence of structural modifications on the material's properties. mdpi.com

Predicting Polymorphism: Computational methods can explore the potential energy landscape of crystallization, helping to predict the existence of different polymorphs (crystal structures). mdpi.com Understanding polymorphism is critical as different polymorphs can have vastly different physical and chemical properties.

Modeling of Hybrid Materials: As lead benzoate is integrated into composites, computational models can simulate the interface between the lead benzoate and the host matrix (e.g., a polymer). This can predict the mechanical, thermal, and electronic properties of the resulting hybrid material, guiding the design of composites with desired functionalities.

Reaction Mechanism Studies: Computational tools can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and design more efficient, green synthetic pathways. bris.ac.uk

Table 1: Computational Methods and Their Applications in Lead Benzoate Research

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | Band gap, density of states, charge distribution |

| Molecular Dynamics (MD) | Self-Assembly Simulation | Aggregation behavior, structural transitions |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature and strength of chemical bonds |

Integration into Hybrid Materials and Composites

The creation of hybrid materials and composites by integrating lead(II) benzoate monohydrate into other matrices, such as polymers or inorganic frameworks, offers a pathway to develop materials with synergistic or entirely new properties. nih.govresearchgate.net

Future research in this domain will likely focus on:

Polymer-Matrix Composites: Dispersing this compound within various polymer matrices could lead to composites with tailored properties. For example, given the high atomic number of lead, such composites could be investigated for applications in radiation shielding.

Metal-Organic Framework (MOF) Hybrids: MOFs are highly porous materials with tunable structures. mdpi.com Lead benzoate could be incorporated as a linker or a guest molecule within a MOF architecture to create novel hybrid materials. These materials could exhibit interesting properties for gas storage, separation, or catalysis. mdpi.com

Layered Hybrid Materials: The synthesis of layered structures, where organic benzoate layers alternate with inorganic lead-containing layers, can create materials with anisotropic properties. These two-dimensional materials are of great interest for applications in electronics and catalysis.

Characterization of Hybrid Systems: A key challenge is to understand the interface and interaction between the lead benzoate component and the host material. Advanced characterization techniques will be necessary to probe the structure and properties of these complex materials. researchgate.net

Studies on Controlled Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is known as self-assembly. harvard.edu Controlling the self-assembly of lead(II) benzoate monohydrate can lead to the formation of complex supramolecular architectures with unique functions. d-nb.infogrc.org

Key areas for future investigation include:

Controlling Dimensionality: Research has shown that factors like the choice of solvent can influence the final structure of lead-carboxylate complexes, leading to the formation of 1D chains, 2D layers, or 3D frameworks. researchgate.net A systematic study of how synthesis conditions (e.g., solvent, temperature, pH, and concentration) affect the self-assembly of this compound is crucial.

Role of Non-Covalent Interactions: The coordination chemistry of lead(II) is complex and can involve various interactions, including hydrogen bonds and weaker interactions like tetrel bonds. Understanding and harnessing these interactions is key to designing and controlling supramolecular structures.

Stimuli-Responsive Materials: Supramolecular assemblies are often dynamic and can respond to external stimuli such as light, heat, or the introduction of other chemicals. d-nb.info Developing stimuli-responsive materials based on lead benzoate self-assembly could lead to applications in sensing, drug delivery, or smart materials.

From Nanotubes to Gels: The self-assembly of building blocks can result in a variety of morphologies, from discrete nanotubes to extended gel networks. nih.gov Exploring the conditions under which this compound can form such diverse structures will be a fascinating area of research.

Q & A

Q. How do computational methods like DFT enhance the understanding of this compound’s electronic properties?

- Density Functional Theory (DFT) : Calculate energy frameworks to map intermolecular interactions (e.g., Pb-O coordination, π-π stacking in benzoate ligands) and predict spectroscopic properties (IR/Raman) .

- Bandgap analysis : Simulate electronic density of states (DOS) to correlate with experimental UV-Vis spectra, identifying charge-transfer transitions involving lead centers .

Q. What experimental design strategies mitigate hydration/dehydration effects during stability studies?

- Controlled environment : Use humidity-controlled chambers or dynamic vapor sorption (DVS) to monitor phase transitions between hydrated and anhydrous forms .

- In situ techniques : Pair synchrotron XRD with TGA to track structural changes in real time under varying temperatures/humidity .

Q. How can researchers address contradictions in toxicity data for this compound?

- Dose-response studies : Conduct in vitro assays (e.g., cytotoxicity in HEK293 cells) with rigorous controls for lead ion leaching.

- Speciation analysis : Use X-ray absorption spectroscopy (XAS) to differentiate between lead(II) coordination in the crystalline matrix vs. free ions in solution .

Q. What methodologies optimize the use of this compound in coordination polymer synthesis?

- Ligand functionalization : Introduce carboxylate or amine co-ligands (e.g., 1,10-phenanthroline) to modulate framework porosity and metal-ligand bond strength .

- Solvothermal synthesis : Vary solvent polarity (e.g., water/DMF mixtures) and temperature to control nucleation kinetics and crystal morphology .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.